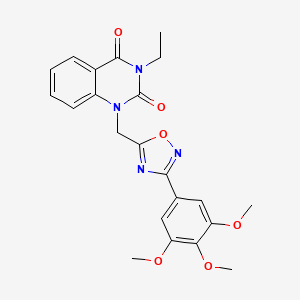
3-ethyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O6 and its molecular weight is 438.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-ethyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione , identified by its CAS number 1207059-73-1 , is a derivative of quinazoline known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N4O6 with a molecular weight of 438.4 g/mol . The structure consists of a quinazoline core substituted with an oxadiazole ring and a trimethoxyphenyl group. This unique configuration is believed to contribute to its biological potency.
Antimicrobial Activity
Research has shown that derivatives of quinazoline, including the studied compound, exhibit significant antimicrobial properties. A study evaluating various quinazoline derivatives found that many displayed moderate activity against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Notably:
- Compound 13 demonstrated an inhibition zone value of 9 mm against Staphylococcus aureus and showed effectiveness against Escherichia coli with an inhibition zone of 15 mm .
- Compound 15 exhibited moderate activities with inhibition zones ranging from 10–12 mm against several strains including Candida albicans .
Anticancer Activity
Quinazolines are also recognized for their anticancer potential. The compound has been linked to the inhibition of cancer cell proliferation. In vitro studies have shown:
- Significant activity against various cancer cell lines with IC50 values ranging from 1.35 to 8.83 μM .
- The compound's structural modifications enhance its binding affinity to targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA gyrase and topoisomerase IV , enzymes critical for bacterial DNA replication.
- Modulation of signaling pathways associated with cancer cell survival and proliferation, particularly through EGFR inhibition .
Case Studies and Research Findings
Several studies have documented the efficacy of quinazoline derivatives:
- Antimicrobial Study : A comparative analysis revealed that compounds similar to this compound exhibited broad-spectrum antimicrobial activity superior to standard antibiotics like ampicillin .
- Anticancer Evaluation : In a study involving multiple cancer cell lines (A431, A549), quinazoline derivatives showed potent antiproliferative effects with specific focus on EGFR pathways .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | Inhibition Zone (mm) | IC50 (μM) |
|---|---|---|---|---|
| Antimicrobial | Compound 13 | Staphylococcus aureus | 9 | - |
| Antimicrobial | Compound 15 | Escherichia coli | 15 | - |
| Anticancer | N/A | A431 | - | 1.35 - 8.83 |
| Anticancer | N/A | A549 | - | 20.72 |
Propiedades
IUPAC Name |
3-ethyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-5-25-21(27)14-8-6-7-9-15(14)26(22(25)28)12-18-23-20(24-32-18)13-10-16(29-2)19(31-4)17(11-13)30-3/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMQBWCQRXMMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














